molecular formula C12H11N3S B13141328 N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide CAS No. 78797-03-2

N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide

Cat. No.: B13141328
CAS No.: 78797-03-2
M. Wt: 229.30 g/mol
InChI Key: FGISKNKZGJNCTM-UHFFFAOYSA-N
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Description

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is a derivative of bipyridine, a class of compounds known for their versatility in coordination chemistry. This compound features a bipyridine core with a methyl group and a carboxamide functional group, making it a valuable ligand in various chemical reactions and applications.

Properties

CAS No.

78797-03-2

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide

InChI

InChI=1S/C12H11N3S/c1-13-12(16)11-7-4-6-10(15-11)9-5-2-3-8-14-9/h2-8H,1H3,(H,13,16)

InChI Key

FGISKNKZGJNCTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to form the bipyridine structure . The reaction conditions often include the use of boronic esters and halogenated pyridines in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, amines, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Coordination Chemistry
N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide serves as an effective ligand for transition metals. It forms stable complexes that are crucial for catalysis and materials science. The ability of this compound to coordinate with metal ions enhances the electronic properties of the metal center, influencing catalytic activity and reactivity.

Synthesis and Reaction Mechanisms
The synthesis of this compound often involves coupling reactions, such as Suzuki coupling, utilizing palladium catalysts. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of various derivatives that may have distinct properties and applications.

Biological Applications

Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain pyridine derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition
this compound has been investigated for its potential to inhibit urease activity, which is relevant in treating conditions like gastric cancer. In vitro studies revealed that certain derivatives possess potent inhibitory effects on urease enzymes, with IC50 values indicating strong efficacy . Molecular docking studies further elucidate the binding interactions between the compound and the enzyme.

Medicinal Applications

Therapeutic Potential
The compound's interaction with biological targets suggests its potential as a therapeutic agent. Research has explored its efficacy against various diseases, including infections caused by resistant bacterial strains and cancer cell lines. For example, studies have indicated that specific derivatives can induce cytotoxic effects in cancer cells by inhibiting tubulin polymerization .

Data Tables

Application Area Description Key Findings
Chemical SynthesisLigand in coordination chemistryForms stable complexes with transition metals
Antimicrobial ActivityInhibits bacterial growthMIC values as low as 6.25 μg/mL against S. aureus
Enzyme InhibitionUrease inhibitorIC50 values indicating significant activity
Therapeutic PotentialCytotoxic effects on cancer cellsInduces growth arrest in cancer cell lines

Case Studies

  • Antimicrobial Efficacy Study
    In a study examining various pyridine derivatives for antimicrobial activity, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The study reported an MIC range of 6.25–12.5 μg/mL for several derivatives against Bacillus subtilis and Pseudomonas aeruginosa .
  • Urease Inhibition Research
    A series of pyridine carbothioamides were synthesized and tested for their ability to inhibit urease. Among them, this compound showed promising results with an IC50 value lower than standard inhibitors like thiourea . Molecular docking confirmed effective binding modes with the enzyme.
  • Cytotoxicity Against Cancer Cells
    Research into the cytotoxic effects of this compound revealed its potential to inhibit tubulin polymerization in cancer cells, leading to significant growth arrest . The compound's structure-function relationship was analyzed through molecular modeling techniques.

Mechanism of Action

The mechanism by which N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing catalytic activity and reactivity. The compound’s molecular targets include various enzymes and receptors, where it can modulate activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-[2,2’-BIPYRIDINE]-6-CARBOTHIOAMIDE is unique due to its specific functional groups, which enhance its binding affinity and selectivity for certain metal ions and biological targets. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .

Biological Activity

N-methyl-6-pyridin-2-ylpyridine-2-carbothioamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

PropertyValue
CAS No. 78797-03-2
Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
IUPAC Name This compound
InChI Key FGISKNKZGJNCTM-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through its ability to coordinate with metal ions , which can alter the electronic properties of these metal centers, influencing their catalytic activity and reactivity. The compound has been shown to interact with various enzymes and receptors, modulating their activities through specific binding interactions.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that pyridine derivatives, including this compound, possess significant antimicrobial properties. The compound has been evaluated against a range of pathogens, showing notable effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • The compound has been investigated for its anticancer potential. Research indicates that metal complexes derived from thioamides exhibit enhanced cytotoxicity against various cancer cell lines, including melanoma and leukemia cells. The coordination of this compound with transition metals may enhance its anticancer efficacy by improving cellular uptake and inducing apoptosis in cancer cells .
  • Enzyme Inhibition
    • This compound has been utilized as a probe in biochemical assays to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes allows for the exploration of potential therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound was found to inhibit growth in several bacterial strains with MIC values comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections .

Case Study 2: Anticancer Properties

A recent investigation into the cytotoxic effects of this compound revealed that it could significantly reduce cell viability in human cancer cell lines (IC50 values ranging from 5 to 15 µM). The study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Research Findings Summary

Recent research has elucidated several aspects of this compound's biological activity:

Activity TypeFindings
Antimicrobial Effective against S. aureus, E. coli with MIC < 10 µg/mL .
Anticancer Induces apoptosis in cancer cell lines; IC50 between 5–15 µM .
Enzyme Inhibition Modulates enzyme activity through specific binding interactions.

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